
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- is a derivative of quinazoline, a heterocyclic compound with a double-ring structure consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid with amides or nitriles. For Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)-, a common synthetic route includes the reaction of 2-aminobenzonitrile with appropriate substituted benzaldehydes under basic conditions . The reaction is often carried out in the presence of a catalyst such as iodine or potassium iodide to promote the cyclization process .
Industrial Production Methods
Industrial production of quinazoline derivatives involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Gefitinib: An anti-cancer drug that inhibits epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Afatinib: A tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer.
Uniqueness
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
属性
CAS 编号 |
49797-17-3 |
|---|---|
分子式 |
C21H12ClF3N2 |
分子量 |
384.8 g/mol |
IUPAC 名称 |
6-chloro-4-phenyl-2-[3-(trifluoromethyl)phenyl]quinazoline |
InChI |
InChI=1S/C21H12ClF3N2/c22-16-9-10-18-17(12-16)19(13-5-2-1-3-6-13)27-20(26-18)14-7-4-8-15(11-14)21(23,24)25/h1-12H |
InChI 键 |
CNEJQMZFMLUABG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


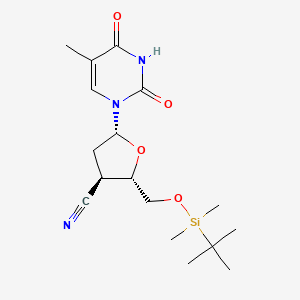

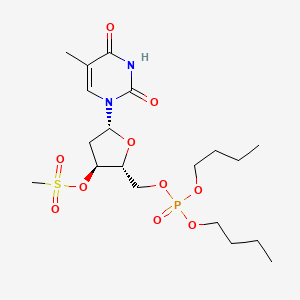
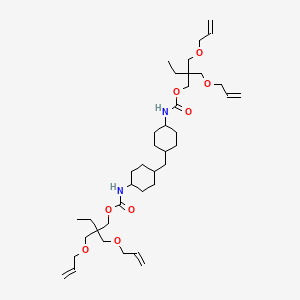
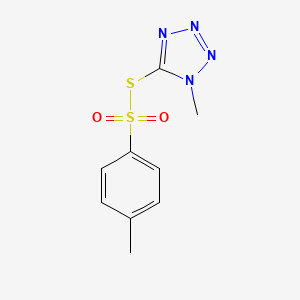
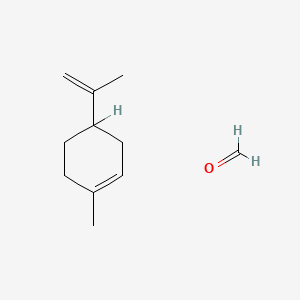

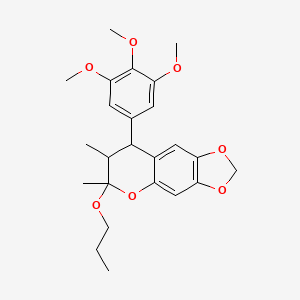
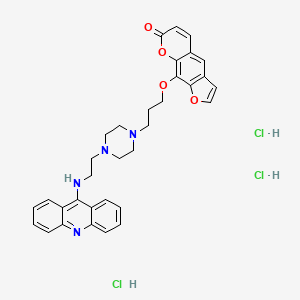
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)


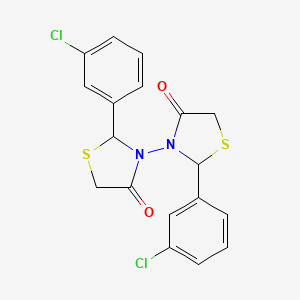
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)
